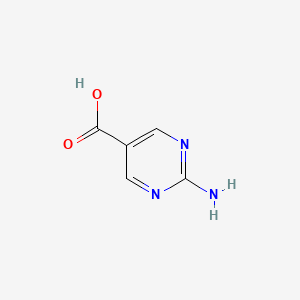

2-aminopyrimidine-5-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRLWSXYXSFYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427245 | |

| Record name | 2-aminopyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-50-8 | |

| Record name | 2-Amino-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3167-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminopyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminopyrimidine-5-Carboxylic Acid (CAS: 3167-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-aminopyrimidine-5-carboxylic acid (CAS: 3167-50-8), a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document collates essential physicochemical data, detailed experimental protocols for its synthesis, and methods for evaluating its biological activities. Particular emphasis is placed on its potential as an antimicrobial agent. Visual diagrams of key experimental workflows and a proposed mechanism of action are provided to facilitate a deeper understanding of this versatile molecule.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its core structure, featuring a pyrimidine ring with both an amino and a carboxylic acid functional group, makes it a valuable building block for the synthesis of more complex molecules.[1][2][3][4][5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3167-50-8 | [3] |

| Molecular Formula | C₅H₅N₃O₂ | [3] |

| Molecular Weight | 139.11 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-5-carboxypyrimidine, 2-Amino-5-pyrimidinecarboxylic acid | [3] |

| Appearance | White to pale-yellow or yellow-brown solid | [4] |

| Melting Point | >300 °C | [6] |

| Boiling Point (Predicted) | 474.6 ± 37.0 °C | [6] |

| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.19 ± 0.10 | [6] |

| InChI Key | CBRLWSXYXSFYSP-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(C=NC(=N1)N)C(=O)O | [3] |

| Storage | 2-8°C, protect from light, keep in a dark, sealed, and dry place. | [4][6][7] |

Synthesis Protocol

A general and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 2-aminopyrimidine-5-carboxylate.[1]

Materials

-

Methyl 2-aminopyrimidine-5-carboxylate

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide (LiOH)

-

1 M Hydrochloric acid (HCl)

Procedure

-

Dissolve methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.[1]

-

Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.[1]

-

Stir the reaction mixture at 60 °C overnight.[1]

-

Monitor the reaction for completion.

-

Upon completion, concentrate the mixture under reduced pressure.[1]

-

Dilute the residue with water.[1]

-

Adjust the pH of the solution to 4 with 1 M HCl. This will cause the product to precipitate.[1]

-

Collect the white solid precipitate by vacuum filtration.[1]

-

The expected yield of this compound is approximately 90% (244 mg).[1]

Biological Activity and Experimental Protocols

Derivatives of 2-aminopyrimidine have demonstrated a range of biological activities, including antimicrobial and enzyme inhibitory functions.[8][9]

Antimicrobial Activity

2-aminopyrimidine derivatives are being explored for their potential as antimicrobial agents.[9] A standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Stock Solution: Dissolve the synthesized this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[2]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium.[2]

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2]

Proposed Mechanism of Action: Inhibition of the MEP Pathway

The methylerythritol phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in many bacteria, but it is absent in mammals, making it an attractive target for new antibacterial drugs.[10] The fifth enzyme in this pathway, 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), is a key target.[10] It has been proposed that 2-aminopyrimidine derivatives can act as inhibitors of IspF.[10] The 4-hydroxyl and 5-carboxylate groups of similar compounds are thought to chelate the active site zinc ion of the enzyme, while substituents on the 2-amino group can provide additional interactions.[10]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for its protons.

-

¹H NMR (DMSO-d6): δ 12.73 (1H, broad s, COOH), 8.63 (2H, s, pyrimidine-H), 7.44 (2H, broad s, NH₂).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.[3]

-

O-H stretch (carboxylic acid): A very broad band in the region of 3000-2500 cm⁻¹.

-

N-H stretch (amine): Two bands in the region of 3500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong band in the region of 1780-1710 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Bands in the 1700-1500 cm⁻¹ region.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

-

Handle in a well-ventilated area or a fume hood.[11]

-

Avoid dust formation.[11]

-

In case of contact, wash the affected area with plenty of water.[11]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile structure allows for the synthesis of a wide array of derivatives with potential therapeutic applications, particularly in the development of novel antimicrobial agents. This guide provides a foundational understanding of its properties, synthesis, and potential biological activities, serving as a valuable resource for researchers in the field. Further investigation into the specific mechanisms of action and structure-activity relationships of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. This compound | 3167-50-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3167-50-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 3167-50-8 [m.chemicalbook.com]

- 7. bldpharm.com [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 2-aminopyrimidine-5-carboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-aminopyrimidine-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C5H5N3O2.[1][2][3] Its molecular weight is approximately 139.11 g/mol .[2][4]

| Property | Value |

| Molecular Formula | C5H5N3O2[1][2][3] |

| Molecular Weight | 139.11 g/mol [2][4] |

| CAS Number | 3167-50-8[1][2] |

| IUPAC Name | This compound[4] |

| Canonical SMILES | C1=C(C=NC(=N1)N)C(=O)O[4] |

| InChI Key | CBRLWSXYXSFYSP-UHFFFAOYSA-N[4] |

Experimental Protocols

Synthesis of this compound from methyl 2-aminopyrimidine-5-carboxylate [5]

This protocol details the hydrolysis of methyl 2-aminopyrimidine-5-carboxylate to yield this compound.

Materials:

-

Methyl 2-aminopyrimidine-5-carboxylate

-

Methanol

-

Lithium hydroxide (LiOH)

-

Water

Procedure:

-

Dissolve 300 mg (2.0 mmol) of methyl 2-aminopyrimidine-5-carboxylate in 5 mL of methanol containing a small amount of water.[5]

-

Add 122 mg (5.1 mmol) of lithium hydroxide to the solution.[5]

-

Stir the reaction mixture at 60°C overnight.[5]

-

Concentrate the mixture under reduced pressure.

-

Dilute the residue with water.

-

Adjust the pH of the solution to 4 using 1 M HCl.

-

The resulting white precipitate, this compound, is isolated by vacuum filtration.

Chemical Structure

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 2-Aminopyrimidine-5-carboxylic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-carboxylic acid is a heterocyclic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid pyrimidine core, featuring both a hydrogen bond-donating amino group and a hydrogen bond-accepting carboxylic acid, makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in various experimental settings.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3167-50-8 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC(=N1)N)C(=O)O | [1] |

| InChI Key | CBRLWSXYXSFYSP-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to yellow solid | [2] |

| Melting Point | >300 °C (predicted) | [2] |

| Boiling Point | 474.6 ± 37.0 °C (predicted) | [2] |

| Solubility | Information not available | |

| pKa | 4.19 ± 0.10 (predicted) | [2] |

Table 3: Spectroscopic Data

| Technique | Data | Source |

| Infrared (IR) Spectroscopy | KBr-Pellet | [1] |

| ¹H NMR (DMSO-d₆) | δ 12.73 (1H, broad peak), 8.63 (2H, single peak), 7.44 (2H, broad peak) | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester.[3]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution: Dissolve methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.[3]

-

Hydrolysis: Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.[3]

-

Reaction: Stir the reaction mixture at 60 °C overnight.[3]

-

Work-up:

-

Isolation: Collect the product by vacuum filtration to yield the final product (yield: 244 mg, 90%).[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). The observed signals for this compound in DMSO-d₆ are a broad peak for the carboxylic acid proton at approximately 12.73 ppm, a singlet for the two pyrimidine protons at 8.63 ppm, and a broad peak for the amino protons at 7.44 ppm.[3]

-

¹³C NMR: A ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carboxyl carbon typically appears in the range of 165-185 ppm.[4] The chemical shifts of the pyrimidine ring carbons are also characteristic.

Infrared (IR) Spectroscopy:

An IR spectrum is obtained using an FTIR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:

-

N-H stretching vibrations of the amino group.

-

C=O stretching of the carboxylic acid.

-

O-H stretching of the carboxylic acid.

-

C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected at m/z 139. The fragmentation pattern of pyrimidine derivatives can be complex but often involves characteristic losses of small molecules or radicals from the parent ion.[5] For carboxylic acids, prominent fragments can arise from the loss of OH (M-17) and COOH (M-45).[6]

Reactivity and Potential Applications

This compound is a valuable synthon in organic chemistry. The amino and carboxylic acid groups provide two reactive sites for further chemical modifications.

Decarboxylative Cross-Coupling Reactions:

A notable application of 2-aminopyrimidine-5-carboxylic acids is their participation in palladium/silver-catalyzed decarboxylative C-C cross-coupling reactions. This methodology allows for the introduction of various substituents at the C5 position of the pyrimidine ring by coupling with partners such as aryl iodides, alkenes, bromoalkynes, and azoles.[3]

Biological Activity and Drug Development:

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide range of pharmacological activities, including antimicrobial properties.[7] For instance, some 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives have been investigated as potential antibacterial agents by targeting the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in humans.[8] While this compound itself may not be the active pharmaceutical ingredient, it serves as a crucial starting material for the synthesis of more complex and potent drug candidates.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3167-50-8 [m.chemicalbook.com]

- 3. This compound | 3167-50-8 [chemicalbook.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. sphinxsai.com [sphinxsai.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

2-aminopyrimidine-5-carboxylic acid structure and SMILES string

An In-depth Technical Guide to 2-Aminopyrimidine-5-Carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a pyrimidine derivative characterized by an amino group at the 2-position and a carboxylic acid group at the 5-position.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₅H₅N₃O₂[1]

-

SMILES String: C1=C(C=NC(=N1)N)C(=O)O[1]

-

InChI Key: CBRLWSXYXSFYSP-UHFFFAOYSA-N[1]

-

CAS Number: 3167-50-8[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for its application in experimental settings, including solubility and reaction condition optimization.

| Property | Value | Source |

| Molecular Weight | 139.11 g/mol | [1] |

| Melting Point | >300 °C | [2] |

| Boiling Point (Predicted) | 474.6±37.0 °C | [2] |

| Density (Predicted) | 1.533±0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.19±0.10 | [2] |

| LogP (Predicted) | -0.6 | [1] |

| Topological Polar Surface Area | 89.1 Ų | [1] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis from Methyl 2-Aminopyrimidine-5-carboxylate

A common and efficient method for the preparation of this compound is through the hydrolysis of its methyl ester.[3]

Materials:

-

Methyl 2-aminopyrimidine-5-carboxylate

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH)

-

1 M Hydrochloric acid (HCl)

-

Water (H₂O)

Procedure:

-

Dissolve methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.[3]

-

Add lithium hydroxide (e.g., 122 mg, 5.1 mmol) to the solution.[3]

-

Stir the reaction mixture at 60 °C overnight.[3]

-

Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[3]

-

Dilute the residue with water and adjust the pH to 4 using a 1 M HCl solution.[3]

-

A white solid of this compound will precipitate.[3]

-

Collect the product by vacuum filtration. This procedure can yield up to 90% of the final product.[3]

Characterization:

-

The product can be characterized by ¹H NMR spectroscopy. In DMSO-d₆, characteristic peaks are observed at δ 12.73 (1H, broad), 8.63 (2H, s), and 7.44 (2H, broad).[3]

Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis.

Decarboxylative Cross-Coupling Reactions

A significant application is its use in palladium/silver-catalyzed decarboxylative C-C cross-coupling reactions. This method allows for the introduction of various substituents at the C5 position of the pyrimidine ring. The reaction proceeds efficiently with coupling partners such as aryl iodides, alkenes, bromoalkynes, and azoles.[3] This reactivity opens a pathway to a diverse range of substituted 2-aminopyrimidines for screening in drug discovery programs.[3]

Biological and Medicinal Relevance

The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[4][5] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Antimicrobial Activity

Derivatives of 2-aminopyrimidine carboxylates have been investigated as potential antibacterial agents. For instance, they have been designed to target enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals.[6] Specifically, they have been studied as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in this pathway.[6]

Enzyme Inhibition

Other derivatives of 2-aminopyrimidines have been synthesized and evaluated as inhibitors of β-glucuronidase.[4] Elevated activity of this enzyme is linked to various diseases, making it a relevant therapeutic target.[4] The general workflow for discovering such inhibitors is outlined below.

General workflow for the development of bioactive 2-aminopyrimidine derivatives.

Safety Information

While detailed toxicological properties have not been thoroughly investigated, this compound is handled with standard laboratory precautions. It may cause respiratory irritation.[7] It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[7] Users should consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3167-50-8 [m.chemicalbook.com]

- 3. This compound | 3167-50-8 [chemicalbook.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of 2-Aminopyrimidine-5-carboxylic Acid from Methyl 2-Aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview and detailed protocol for the synthesis of 2-aminopyrimidine-5-carboxylic acid, a crucial building block in medicinal chemistry, through the hydrolysis of its methyl ester precursor, methyl 2-aminopyrimidine-5-carboxylate. This guide is intended to furnish researchers and professionals in drug development with the necessary information to replicate this synthesis efficiently and safely.

Introduction

2-Aminopyrimidine derivatives are a significant class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. Specifically, this compound serves as a valuable intermediate in the synthesis of complex molecules for drug discovery and development. The hydrolysis of methyl 2-aminopyrimidine-5-carboxylate is a common and effective method for its preparation. This document outlines the chemical transformation, provides detailed experimental procedures, and presents relevant data in a structured format.

Reaction Scheme

The synthesis involves the hydrolysis of the methyl ester group of methyl 2-aminopyrimidine-5-carboxylate to a carboxylic acid. This reaction is typically carried out under basic conditions, followed by acidification to precipitate the product.

Chemical reaction for the hydrolysis of methyl 2-aminopyrimidine-5-carboxylate to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

| Property | Methyl 2-aminopyrimidine-5-carboxylate | This compound |

| CAS Number | 308348-93-8[1][2][3] | 3167-50-8[4] |

| Molecular Formula | C₆H₇N₃O₂[1][3] | C₅H₅N₃O₂[5] |

| Molecular Weight | 153.14 g/mol [3][6] | 139.11 g/mol [5] |

| Appearance | Solid[1] | White to yellow solid[7] |

| Melting Point | Not specified | >300 °C[7] |

| Boiling Point | 344.2 °C at 760 mmHg (Predicted)[1] | 474.6±37.0 °C (Predicted)[7] |

| Storage Conditions | 2-8°C, protect from light, under inert atmosphere[6][8] | 2-8°C, protect from light[7] |

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

4.1. Materials and Reagents

| Reagent | Grade | Supplier |

| Methyl 2-aminopyrimidine-5-carboxylate | ≥97% Purity | Commercially Available |

| Lithium Hydroxide (LiOH) | Reagent Grade | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Water | Distilled or Deionized | --- |

| Hydrochloric Acid (HCl) | 1 M Solution | Commercially Available |

4.2. Procedure

A general procedure for the synthesis is as follows[4][7]:

-

Dissolution: Dissolve methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water in a round-bottomed flask.

-

Addition of Base: Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.

-

Reaction: Stir the reaction mixture at 60 °C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water.

-

Adjust the pH of the solution to 4 with 1 M HCl.

-

-

Precipitation and Isolation: this compound will precipitate as a white solid. Collect the product by vacuum filtration.

-

Drying: Dry the collected solid to obtain the final product.

4.3. Expected Yield and Characterization

Following this procedure, a yield of approximately 244 mg (90%) of this compound can be expected[4][7].

The product can be characterized by ¹H NMR spectroscopy. The expected peaks are[4]:

-

¹H NMR (DMSO-d₆): δ 12.73 (1H, broad peak), 8.63 (2H, single peak), 7.44 (2H, broad peak).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: A flowchart of the synthesis of this compound.

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Material Safety Data Sheet (MSDS) for each reagent for detailed safety information.

Conclusion

The hydrolysis of methyl 2-aminopyrimidine-5-carboxylate offers a straightforward and high-yielding route to this compound. The detailed protocol and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and development.

References

- 1. Methyl 2-aminopyrimidine-5-carboxylate | 308348-93-8 [sigmaaldrich.com]

- 2. METHYL 2-AMINOPYRIMIDINE-5-CARBOXYLATE, CasNo.308348-93-8 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]

- 3. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3167-50-8 [chemicalbook.com]

- 5. This compound | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-aminopyrimidine-5-carboxylate|CAS 308348-93-8 [benchchem.com]

- 7. This compound CAS#: 3167-50-8 [m.chemicalbook.com]

- 8. capotchem.cn [capotchem.cn]

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminopyrimidine Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and seminal synthetic methodologies of 2-aminopyrimidine compounds. Addressed to researchers, scientists, and drug development professionals, this document details the evolution of this crucial scaffold from its early synthesis to its establishment as a cornerstone in modern medicinal chemistry, exemplified by the revolutionary anticancer agent, Imatinib.

A Historical Overview: From Benchtop Curiosity to Blockbuster Drugs

The journey of the 2-aminopyrimidine scaffold began in the late 19th century. The systematic study of pyrimidines was initiated by Adolf Pinner in 1884, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner coined the term “pyrimidin” in 1885.[1] However, the parent pyrimidine ring was not prepared until 1900, when Gabriel and Colman synthesized it from barbituric acid.[1]

For many decades, 2-aminopyrimidines remained largely of academic interest. The turning point for this scaffold came with the rise of targeted therapies in the late 20th century. The unique chemical properties of the 2-aminopyrimidine core, particularly its ability to act as a bioisostere for the purine ring system and its capacity for forming key hydrogen bond interactions with protein kinases, positioned it as a "privileged scaffold" in drug discovery.[2][3]

A pivotal moment in the history of 2-aminopyrimidine compounds was the development of Imatinib (Gleevec®).[4] Approved by the FDA in 2001, Imatinib was a landmark achievement in rational drug design and the first signal transduction inhibitor used in a clinical setting.[5][6] It specifically targets the ATP-binding site of the Bcr-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML), as well as the c-Kit and PDGF-R tyrosine kinases.[5][7][8] The success of Imatinib ignited a surge of interest in 2-aminopyrimidine as a core structure for kinase inhibitors, leading to the development of numerous other successful drugs, including Palbociclib, Ribociclib, and Abemaciclib.[9][10]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the 2-aminopyrimidine core and its derivatives has evolved significantly since Pinner's initial work. Several robust methods are now available to medicinal chemists.

The Pinner Synthesis: A Classic Approach

The Pinner synthesis is a foundational method for the preparation of pyrimidine derivatives. It involves the acid-catalyzed condensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[11][12]

Experimental Protocol: General Pinner-type Synthesis of a 2-Aminopyrimidine Derivative

-

Step 1: Formation of the Amidine. A nitrile is reacted with an alcohol in the presence of a strong acid (e.g., HCl) to form an imino ester salt, also known as a Pinner salt.[13][14] This salt is then reacted with ammonia or an amine to generate the corresponding amidine.

-

Step 2: Cyclization. The amidine is then condensed with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone, in the presence of a base or acid catalyst. The reaction mixture is typically heated to drive the cyclization and dehydration, yielding the 2-aminopyrimidine ring.

Modern Synthetic Routes: Versatility and Efficiency

Contemporary methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Experimental Protocol: Synthesis of Substituted 2-Aminopyrimidines via Nucleophilic Substitution

This protocol describes the synthesis of a library of 2-aminopyrimidine derivatives starting from a commercially available precursor.[9]

-

Materials: 2-amino-4,6-dichloropyrimidine (1 equivalent), substituted amine (1 equivalent), triethylamine (2 equivalents).

-

Procedure:

-

Finely grind 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.

-

Heat the mixture in a solvent-free condition at 80–90 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

-

Upon completion, add distilled water to the reaction mixture to precipitate the product.

-

Filter the precipitate and crystallize from ethanol to yield the purified 2-aminopyrimidine derivative.

-

Synthesis of Imatinib: A Multi-step Marvel

The industrial synthesis of Imatinib is a multi-step process that showcases the integration of the 2-aminopyrimidine core into a complex molecular architecture. One common route involves the following key transformation:

Experimental Protocol: Key Condensation Step in Imatinib Synthesis

-

Reaction: Condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[7][15]

-

Reagents and Conditions: The reaction is typically carried out in an alcohol solvent, such as isopropyl alcohol, in the presence of a base like potassium carbonate.[7][15]

-

Work-up and Purification: Following the reaction, the Imatinib base is isolated and can be further purified by crystallization. The final drug product is the mesylate salt.[7][15]

Mechanism of Action: The Case of Imatinib

The therapeutic success of many 2-aminopyrimidine compounds stems from their ability to selectively inhibit protein kinases. Imatinib provides a well-understood model for this mechanism of action.

Inhibition of BCR-ABL Tyrosine Kinase

In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome produces the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[5] Imatinib binds to the ATP-binding pocket of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme.[6][16] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemic cell growth and inducing apoptosis.[6][17][18]

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Inhibition of c-Kit and PDGFR

Imatinib also potently inhibits the receptor tyrosine kinases c-Kit and platelet-derived growth factor receptor (PDGFR).[8][19][20] Gain-of-function mutations in c-Kit are drivers of gastrointestinal stromal tumors (GISTs).[21] By blocking the ATP-binding site of these receptors, Imatinib prevents their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.[21][22]

Caption: Imatinib blocks c-Kit and PDGFR signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for Imatinib and other representative 2-aminopyrimidine-based kinase inhibitors.

Table 1: IC50 Values of Imatinib for Target Kinases

| Kinase | IC50 (μM) | Reference(s) |

| v-Abl | 0.6 | [8] |

| c-Kit | 0.1 | [8][20] |

| PDGFR | 0.1 | [8][20] |

Table 2: IC50 Values of Selected 2-Aminopyrimidine-based Aurora Kinase Inhibitors

| Compound | Target Kinase | IC50 (μM) | Reference(s) |

| Alisertib (MLN8237) | AURKA | 0.0012 | [23] |

| Barasertib (AZD1152) | AURKB | 0.00037 | [23] |

| ENMD-2076 | AURKA | 0.014 | [23] |

| AMG900 | AURKB | 0.004 | [23] |

| PF-03814735 | AURKA | 0.0008 | [23] |

Conclusion

The 2-aminopyrimidine scaffold has traversed a remarkable path from its initial synthesis to becoming a cornerstone of modern drug discovery. Its inherent structural features that allow for potent and selective inhibition of key biological targets, particularly protein kinases, have solidified its "privileged" status. The groundbreaking success of Imatinib not only revolutionized the treatment of CML and GIST but also paved the way for a new generation of targeted therapies based on this versatile core. As our understanding of cellular signaling pathways deepens, the 2-aminopyrimidine scaffold will undoubtedly continue to be a fertile ground for the development of innovative therapeutics for a wide range of diseases.

References

- 1. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. scielo.br [scielo.br]

- 5. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 13. Pinner reaction - Wikipedia [en.wikipedia.org]

- 14. Pinner Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of c-Kit Is Not Required for Reversal of Hyperglycemia by Imatinib in NOD Mice | PLOS One [journals.plos.org]

- 20. selleckchem.com [selleckchem.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Aminopyrimidine-5-Carboxylic Acid

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data for 2-aminopyrimidine-5-carboxylic acid (CAS 3167-50-8), a key heterocyclic building block in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes not only the data itself but also the underlying principles and experimental considerations necessary for robust structural elucidation and quality control. Methodologies are presented as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Profile

This compound is a bifunctional molecule featuring a pyrimidine ring substituted with both a nucleophilic amino group and an acidic carboxyl group. This unique arrangement makes it a valuable intermediate for synthesizing a wide array of more complex molecules with potential biological activity. Its molecular formula is C₅H₅N₃O₂ and it has a molecular weight of 139.11 g/mol .[1] An accurate and comprehensive understanding of its spectroscopic signature is paramount for any researcher utilizing this compound.

To visualize the compound at the heart of our discussion, its structure is presented below.

Figure 1: Chemical structure of this compound.

This guide will proceed through the primary spectroscopic techniques used for structural confirmation, offering both reference data and field-proven insights into the experimental logic.

Analytical Workflow: A Holistic Approach

A robust analytical strategy ensures that data from multiple, orthogonal techniques converges to a single, unambiguous structural assignment. The workflow described below represents a standard, self-validating protocol for the characterization of a small molecule standard like this compound.

Figure 2: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is the solvent of choice for this compound. Its high polarity effectively dissolves the molecule, and its deuterated nature prevents solvent interference in the spectrum. Crucially, it is aprotic enough to allow for the observation of exchangeable protons from the carboxylic acid (-COOH) and amino (-NH₂) groups, which would be lost in solvents like D₂O.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Analysis: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The observed signals are consistent with the structure, confirming the presence of all proton environments.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Protons | Rationale for Assignment |

| 12.73 | Broad Singlet | 1H | -COOH | The proton of a carboxylic acid is highly deshielded and typically appears in the 10-13 ppm range.[3][4] The broadness is due to hydrogen bonding and chemical exchange. |

| 8.63 | Singlet | 2H | H-4, H-6 | These two protons on the pyrimidine ring are chemically equivalent due to molecular symmetry. Their significant downfield shift is caused by the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing carboxylic acid group. |

| 7.44 | Broad Singlet | 2H | -NH₂ | Protons on a primary amine attached to an aromatic system typically appear in this region. The signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. |

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR analysis can be used. A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically run, often requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis: While experimental ¹³C NMR data for this specific compound is not widely published in the sources reviewed, the expected chemical shifts can be predicted based on established principles and data for similar structures. The carboxyl carbon is the most deshielded, followed by the carbons within the heterocyclic ring.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Prediction |

| ~165-170 | C=O (Carboxylic Acid) | Carbonyl carbons in carboxylic acids are characteristically found in the 160-180 ppm region due to the strong deshielding effect of the double-bonded oxygen.[4] |

| ~160-165 | C-2 (C-NH₂) | The carbon atom bonded to the amino group and two nitrogen atoms within the ring will be significantly deshielded. |

| ~155-160 | C-4, C-6 | These equivalent methine carbons are deshielded by the adjacent ring nitrogens. |

| ~115-125 | C-5 | This quaternary carbon is attached to the carboxylic acid group and is expected to be the most upfield of the ring carbons. |

Note: These are predicted values. Experimental verification is required for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Technique: Analysis is typically performed using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).

-

Rationale: For a solid sample, the KBr pellet method involves grinding the sample with KBr and pressing it into a transparent disk.[1] ATR is a more modern, simpler alternative where the solid sample is pressed directly onto a crystal (e.g., diamond or germanium), and the IR beam is passed through it. Both methods provide high-quality spectra for solid powders.

Data Interpretation and Analysis: The IR spectrum is characterized by several key absorption bands that confirm the presence of the carboxylic acid and amino-pyrimidine moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| ~3450 & ~3350 | N-H Stretch (asymm. & symm.) | Primary Amine | Medium (two bands) |

| ~3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine Ring) | Medium to Weak |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1650 | N-H Bend | Primary Amine | Medium |

| 1600 - 1450 | C=N, C=C Stretches | Pyrimidine Ring | Medium to Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol:

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method.

-

Rationale: ESI is a soft ionization technique ideal for polar, relatively non-volatile molecules like this compound. It typically protonates the molecule in positive ion mode ([M+H]⁺) or deprotonates it in negative ion mode ([M-H]⁻) with minimal fragmentation, allowing for clear determination of the molecular weight.

-

Analyzer: A Time-of-Flight (TOF) analyzer is often used to provide high-resolution mass data, allowing for the calculation of the elemental formula.

Data Interpretation and Analysis: The analysis confirms the molecular weight and provides insights into the molecule's stability.

-

Molecular Ion: The exact mass of C₅H₅N₃O₂ is 139.0382 Da.[1] In a high-resolution mass spectrum, the primary observed ions would be:

-

Positive ESI Mode: [M+H]⁺ at m/z 140.0460

-

Negative ESI Mode: [M-H]⁻ at m/z 138.0305

-

-

Fragmentation: If fragmentation is induced (e.g., via collision-induced dissociation in MS/MS), a characteristic loss of the carboxylic acid group (as COOH, 45 Da) or CO₂ (44 Da) would be expected.

Figure 3: Plausible ESI+ fragmentation pathway for the target molecule.

Conclusion

The collective spectroscopic data from ¹H NMR, IR, and MS provides a cohesive and unambiguous characterization of this compound. The ¹H NMR confirms the proton skeleton, the IR spectrum identifies the key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This guide serves as a foundational reference for scientists, ensuring the confident identification and quality assessment of this important chemical building block in their research and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020367, this compound. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Solubility and stability of 2-aminopyrimidine-5-carboxylic acid

An In-depth Technical Guide on the Solubility and Stability of 2-Aminopyrimidine-5-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. It includes detailed experimental protocols for solubility determination and stability-indicating assays, in line with established pharmaceutical industry practices and regulatory guidelines. This document is intended to serve as a practical resource for scientists to generate reliable and reproducible data for this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| CAS Number | 3167-50-8 | [1][2][3] |

| Molecular Formula | C₅H₅N₃O₂ | [1][3] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | White to yellow solid | [4] |

| pKa (Predicted) | 4.19 ± 0.10 | [4] |

| XLogP3 (Predicted) | -0.6 | [1] |

| Storage | 2-8°C, protect from light | [4] |

Note: Much of the publicly available data on this compound is predicted or limited. Experimental determination of these values is highly recommended.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[5] For this compound, its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, suggests that its aqueous solubility will be highly pH-dependent.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))[5]

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Calibrated pH meter

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[6]

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[7]

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To separate any remaining undissolved solid, centrifuge the sample.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

A minimum of three replicate determinations at each condition is recommended.[7]

Data Presentation: Solubility Profile

The results of the solubility studies should be meticulously documented.

Table 2.1: Aqueous pH-Solubility Profile of this compound at 25°C

| pH | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | ||

| 4.5 | ||

| 6.8 | ||

| 7.4 | ||

| 9.0 |

Table 2.2: Solubility in Various Solvents at 25°C

| Solvent | Mean Solubility (mg/mL) | Standard Deviation |

| Water | ||

| Ethanol | ||

| Methanol | ||

| DMSO | ||

| Acetonitrile |

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[10][11]

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[12][13] The goal is typically to achieve 5-20% degradation of the active ingredient.[11][14]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound (a stock solution of known concentration, e.g., 1 mg/mL, is often used)[14][15]

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector[9]

Procedure: A sample of this compound is subjected to the following conditions in parallel with a control sample stored under normal conditions:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of HCl solution. Store at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Mix the drug solution with an equal volume of NaOH solution. Store at room temperature or a slightly elevated temperature for a specified period.

-

Oxidation: Mix the drug solution with the H₂O₂ solution. Store at room temperature for a specified period.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[14]

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][16]

Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[17] It must be able to separate the intact drug from its degradation products.[9][12]

Typical Starting Conditions for Method Development:

-

Column: C18 reversed-phase column[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is recommended to assess peak purity.[9]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[18]

Data Presentation: Stability Profile

Table 3.1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 M HCl | 60°C | ||||

| 0.1 M NaOH | RT | ||||

| 3% H₂O₂ | RT | ||||

| Thermal (Solid) | 80°C | ||||

| Photolytic | 1.2 million lux hrs | 25°C |

Visualization: Hypothetical Degradation Pathway

Given the structure of this compound, potential degradation pathways could include hydrolysis of the amide-like linkage in the pyrimidine ring or decarboxylation.

Caption: Hypothetical Degradation Pathways.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed protocols for solubility determination via the shake-flask method and assessing stability through forced degradation studies coupled with a validated stability-indicating HPLC method, researchers can generate the critical data needed for drug development and other scientific applications. Adherence to these systematic approaches will ensure data quality and reliability, facilitating the successful progression of research involving this compound.

References

- 1. This compound | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3167-50-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 3167-50-8 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. ijcrt.org [ijcrt.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. database.ich.org [database.ich.org]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. altabrisagroup.com [altabrisagroup.com]

The Diverse Biological Landscape of 2-Aminopyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active molecules. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting a wide array of biological targets. This has led to the development of numerous 2-aminopyrimidine derivatives with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. This in-depth technical guide provides a comprehensive overview of the multifaceted biological potential of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Anticancer Activity: Targeting the Engines of Cell Proliferation

2-Aminopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily due to their efficacy as kinase inhibitors. By competitively binding to the ATP-binding pocket of various kinases, these compounds can disrupt signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

Kinase Inhibition

Several clinically successful kinase inhibitors feature the 2-aminopyrimidine core.[1] These derivatives have shown potent inhibitory activity against a range of kinases implicated in oncogenesis, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Fms-like Tyrosine Kinase 3 (FLT3).

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives (Kinase Inhibition)

| Compound Class/Derivative | Target Kinase(s) | IC50 (nM) | Cancer Cell Line(s) | Reference(s) |

| Anilino and bis-anilinopyrimidines | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Low nanomolar range | Various tumor cell lines | [2] |

| Piperidinyl aminopyrimidines | IKK-2 | 1300 | - | [3] |

| 2-Aminopyrimidine Derivative 30 | FLT3 | 1.5 - 7.2 | MV4-11 (AML) | [4][5] |

| 2-Aminopyrimidine Derivative 36 | FLT3 | 1.5 - 7.2 | MV4-11 (AML) | [4][5] |

| 2-Aminopyrimidine Derivative 8e | CDK9, HDAC1 | 88.4 (CDK9), 168.9 (HDAC1) | Hematological and solid tumor cells | [6] |

| 2-Aminopyrimidine Derivative 9e | FLT3, HDAC1, HDAC3 | 30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3) | MV-4-11, FLT3 mutant-transformed BaF3 cells | [6] |

| Alisertib (MLN8237) | AURKA | 1.2 | Various | [3][7] |

| Barasertib (AZD1152) | AURKB | 0.37 | Various | [7] |

| BI2536 | PLK1 | 0.83 | Various | [3][7] |

| BI6727 | PLK1 | 0.87 | Various | [7] |

| Pyrimidopyrimidine Derivative BIBX1382 | EGFR | Nanomolar range | KB cells | [2] |

| Pyrimidopyrimidine Derivative BIBU1361 | EGFR | Nanomolar range | KB cells | [2] |

Antiproliferative Activity

Beyond specific kinase inhibition, numerous 2-aminopyrimidine derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.

Table 2: Antiproliferative Activity of 2-Aminopyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Monoterpene-aminopyrimidine hybrid 1 | A2780 (Ovarian) | 0.76 - 2.82 | [8] |

| Monoterpene-aminopyrimidine hybrid 2 | A2780 (Ovarian) | 0.76 - 2.82 | [8] |

| Pyrido[2,3-d]pyrimidine derivative 63 | PC-3 (Prostate), A-549 (Lung) | 1.54 (PC-3), 3.36 (A-549) | [9] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7, MDA-MB-231 (Breast) | 43.4 (MCF-7), 35.9 (MDA-MB-231) | [10] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7, MDA-MB-231 (Breast) | 39.0 (MCF-7), 35.1 (MDA-MB-231) | [10] |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 3 | MCF-7 (Breast) | 0.045 | [7] |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 4 | MCF-7 (Breast) | 0.11 | [7] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminopyrimidine scaffold is also a cornerstone in the development of novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11]

Table 3: Antimicrobial Activity of 2-Aminopyrimidine Derivatives

| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |

| 2-Aminopyridine derivative 2c | S. aureus, B. subtilis | 0.039 | [12][13] |

| Pyrimidin-2-ol/thiol/amine analogue 12 | S. aureus | 0.87 (µM/ml) | [4] |

| Pyrimidin-2-ol/thiol/amine analogue 5 | B. subtilis | 0.96 (µM/ml) | [4] |

| Pyrimidin-2-ol/thiol/amine analogue 10 | P. aeruginosa | 0.77 (µM/ml) | [4] |

| Pyrimidin-2-ol/thiol/amine analogue 11 | A. niger | 1.68 (µM/ml) | [4] |

| Pyridin-3-carboxamide derivative VII | S. pneumonia, B. subtilis, S. typhimurium | 1.95 (S. pneumonia), 0.98 (B. subtilis), 1.9 (S. typhimurium) | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

2-Aminopyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.

Table 4: Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives

| Compound/Derivative | Assay | Target/Mechanism | % Inhibition / IC50 | Reference(s) |

| Pyrimidine derivatives 2c, 3c, 4b, 5b | Carrageenan-induced rat paw edema | - | Significant inhibition | [8] |

| Pyrimidine derivatives L1, L2 | TMPD oxidation assay | COX-2 | High selectivity, comparable to meloxicam | [14] |

| Pyrimidine derivatives L1, L2 | SRB assay on LPS-stimulated THP-1 cells | Inhibition of inflammatory cell growth | 30-60% growth inhibition at 50-100 µM | [14] |

Enzyme Inhibition: Beyond Kinases

The inhibitory potential of 2-aminopyrimidine derivatives extends beyond kinases to other enzyme families, such as β-glucuronidase, which is implicated in certain pathological conditions.

Table 5: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound/Derivative | IC50 (µM) | Standard (D-saccharic acid 1,4-lactone) IC50 (µM) | Reference(s) |

| 24 | 2.8 ± 0.10 | 45.75 ± 2.16 | [15] |

| 8 | 72.0 ± 6.20 | 45.75 ± 2.16 | [15] |

| 9 | 126.43 ± 6.16 | 45.75 ± 2.16 | [15] |

Signaling Pathways Modulated by 2-Aminopyrimidine Derivatives

The biological activities of 2-aminopyrimidine derivatives are often underpinned by their ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[16] 2-Aminopyrimidine-based inhibitors can block the kinase activity of EGFR, thereby inhibiting these oncogenic signals.[17]

Caption: Simplified EGFR signaling pathway and its inhibition.

IKK-2/NF-κB Signaling Pathway

The IκB kinase (IKK) complex, particularly IKK-2, plays a crucial role in the activation of the NF-κB transcription factor.[1] NF-κB is a key regulator of genes involved in inflammation and cell proliferation.[6] Inhibition of IKK-2 by 2-aminopyrimidine derivatives can block the degradation of IκB, thereby preventing NF-κB translocation to the nucleus and subsequent gene expression.[3]

Caption: IKK-2/NF-κB signaling pathway and its inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity and cell growth.[18] Dysregulation of this pathway is associated with various diseases.[19] The pathway involves ligand-induced receptor dimerization, subsequent activation of receptor-associated JAKs, which then phosphorylate the receptor and STAT proteins.[20] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[20][21]

Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections provide methodologies for key assays used to evaluate the biological activities of 2-aminopyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.[22]

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

-

Compound Preparation: Prepare a series of dilutions of the test 2-aminopyrimidine derivative in an appropriate solvent (e.g., DMSO).

-

Assay Plate Preparation: Dispense the compound dilutions into a 384-well assay plate. Include controls for 100% kinase activity (vehicle only) and 0% kinase activity (no enzyme).

-

Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase assay buffer.

-

Reaction Initiation: Add the kinase reaction mixture to all wells of the assay plate to start the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to each well. This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific microbial strain.[4]

Protocol:

-

Microbial Culture Preparation: Prepare an overnight culture of the test microorganism in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the 2-aminopyrimidine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Carrageenan-induced Rat Paw Edema)

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.[8]

Protocol:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test 2-aminopyrimidine derivative orally or intraperitoneally to the test group of rats. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., ibuprofen) to the positive control group.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the test and standard drug groups compared to the control group.

Conclusion

The 2-aminopyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory and enzyme-inhibitory properties, underscore the importance of this heterocyclic core in medicinal chemistry. The data and protocols presented in this guide aim to provide a valuable resource for researchers and drug development professionals, facilitating further exploration and exploitation of the vast therapeutic potential of 2-aminopyrimidine derivatives. Future efforts in this field will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel biological targets to address unmet medical needs.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Inhibition of epidermal growth factor receptor activity by two pyrimidopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

A Technical Guide to 2-Aminopyrimidine-5-Carboxylic Acid for Researchers

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-aminopyrimidine-5-carboxylic acid. It provides detailed information on procurement, synthesis, and the biological context of this versatile chemical compound, with a focus on its role as a modulator of the Wnt signaling pathway.

Sourcing and Procurement

This compound is commercially available from a variety of suppliers. The following table summarizes key purchasing information from several vendors to facilitate procurement for research purposes.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 3167-50-8 | 97% | 250 mg, 1 g, 5 g | $21.85 (250 mg), $28.75 (1 g), $57.50 (5 g)[1] |

| Otto Chemie Pvt. Ltd. | A 2781 | 97% | Semi-bulk and bulk packs | Inquiry required |

| BLD Pharm | 3167-50-8 | Not specified | Not specified | Inquiry required |

| ChemScene | CS-0118367 | ≥97% | Not specified | Inquiry required |

| Santa Cruz Biotechnology | sc-280623 | Not specified | Not specified | Inquiry required |

| Reagentia | R00334H | Not specified | 250 mg, 1 g, 5 g, 10 g | Inquiry required |

| ChemicalBook | CB5308349 | 98% | 1 kg | $1.00/kg (Shaanxi Dideu Medichem Co. Ltd.)[2] |

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis Protocol

For researchers who wish to synthesize this compound in-house, a common method is the hydrolysis of its corresponding methyl ester. The following protocol is a general guide based on established procedures.[2]